![molecular formula C14H14BrNO2S2 B4843133 4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4843133.png)
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-(5-bromo-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, commonly known as BMPT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BMPT is a yellow crystalline powder that has a molecular weight of 396.42 g/mol and a melting point of 174-176°C.
Mechanism of Action
The mechanism of action of BMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BMPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
BMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. BMPT has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, BMPT has been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMPT in lab experiments is its versatility. It can be used in a variety of assays to study its various effects. Additionally, BMPT is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using BMPT is its potential toxicity. It is important to use appropriate safety measures when handling BMPT to avoid any adverse effects.
Future Directions
There are several future directions for the study of BMPT. One potential area of research is the development of BMPT-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of BMPT's potential use as a corrosion inhibitor in the oil and gas industry. Additionally, more research is needed to fully understand the mechanism of action of BMPT and its potential applications in various fields.
Conclusion:
In conclusion, BMPT is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its versatility, ease of synthesis, and various biochemical and physiological effects make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of BMPT and its potential applications in various fields.
Scientific Research Applications
BMPT has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. BMPT has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, BMPT has been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.
properties
IUPAC Name |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c1-3-6-19-14-16-11(13(17)20-14)8-9-7-10(15)4-5-12(9)18-2/h4-5,7-8H,3,6H2,1-2H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHSSWBNVZMHN-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=C(C=CC(=C2)Br)OC)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=C(C=CC(=C2)Br)OC)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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